molecular formula C20H21N3O2S B6537038 N-(3,4-dimethylphenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide CAS No. 1021259-79-9

N-(3,4-dimethylphenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide

Cat. No.: B6537038
CAS No.: 1021259-79-9
M. Wt: 367.5 g/mol
InChI Key: HNANZBBVJQZFOY-UHFFFAOYSA-N
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Description

"N-(3,4-dimethylphenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide" is a synthetic organic compound featuring a pyridazinone core substituted with a thiophen-2-yl group at position 3 and a butanamide side chain linked to a 3,4-dimethylphenyl moiety. The pyridazinone scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anti-inflammatory applications . The thiophene group introduces electron-rich aromaticity, which may enhance binding interactions with biological targets, while the 3,4-dimethylphenyl substituent likely contributes to lipophilicity and metabolic stability . Structural characterization of such compounds often employs crystallographic tools like SHELXL for refinement and WinGX/ORTEP for visualization .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-4-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-14-7-8-16(13-15(14)2)21-19(24)6-3-11-23-20(25)10-9-17(22-23)18-5-4-12-26-18/h4-5,7-10,12-13H,3,6,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNANZBBVJQZFOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyridazinone and butanamide derivatives. Below is a comparative analysis with structurally or functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Modifications Pharmacological Relevance Reference(s)
Target Compound : N-(3,4-dimethylphenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide - Thiophen-2-yl at pyridazinone C3
- 3,4-dimethylphenyl butanamide
Potential kinase inhibition due to pyridazinone core; enhanced solubility from amide group
Compound m (PF 43(1), 2017): (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-...] - 2,6-Dimethylphenoxy acetamido side chain
- Tetrahydropyrimidin-1(2H)-yl group
Optimized for metabolic stability; likely antiviral or antitumor activity
Compound o (PF 43(1), 2017): (S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-...] Stereochemical variations at positions 2R, 4S, 5S Altered binding affinity due to stereochemistry; potential for reduced off-target effects
Compound in : 3-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-[2-(1H-tetrazol-5-yl)phenyl]propanamide - Tetrazol-5-yl phenyl group
- Propanamide linkage
Enhanced hydrogen-bonding capacity via tetrazole; possible use in hypertension or diabetes
Compound in : Thiophen-2-yl pyridazinone derivative with tert-butyldimethylsilyloxy - Bulky silyl-protected hydroxyl group
- Prenylthio side chain
Designed for prodrug applications; improved membrane permeability

Key Findings :

Thiophene vs. This difference may influence target selectivity . Pyrazole-substituted analogs (e.g., in ) show reduced lipophilicity compared to thiophene derivatives, impacting blood-brain barrier penetration .

Compounds with phenoxyacetamido groups () exhibit higher conformational rigidity, which may enhance binding to structured enzymatic pockets .

Stereochemical and Crystallographic Considerations: Stereoisomers like Compound o () demonstrate how minor chiral center changes can drastically alter pharmacokinetic profiles. For example, the 4S configuration in Compound o may improve solubility over its 4R counterpart . Crystallographic data refined via SHELXL () confirm that thiophene-substituted pyridazinones adopt planar conformations, favoring intercalation with kinase ATP-binding domains .

Synthetic and Analytical Challenges :

  • The tert-butyldimethylsilyloxy group in highlights strategies to protect reactive hydroxyls during synthesis, a feature absent in the target compound but critical for intermediates .
  • WinGX/ORTEP visualizations () reveal anisotropic displacement parameters in similar compounds, suggesting dynamic disorder in crystalline states that could affect stability predictions .

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